2-Iodo-3-nitrobenzaldehyde
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Overview
Description
2-Iodo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic synthesis and research due to its unique chemical properties and reactivity .
Scientific Research Applications
2-Iodo-3-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Future Directions
The future directions for research on 2-Iodo-3-nitrobenzaldehyde could include further exploration of its synthesis and reactions, as well as its potential applications in the synthesis of drugs and bioactive molecules . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzaldehyde typically involves the nitration of 2-iodobenzaldehyde. The process begins with the iodination of benzaldehyde to form 2-iodobenzaldehyde, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the 3-nitro derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Iodo-3-nitrobenzoic acid.
Reduction: 2-Iodo-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Iodo-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the iodine atom can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Iodo-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position.
3-Iodo-2-nitrobenzaldehyde: Iodine and nitro groups are interchanged.
2-Bromo-3-nitrobenzaldehyde: Bromine atom instead of iodine.
Uniqueness: 2-Iodo-3-nitrobenzaldehyde is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (iodine) groups on the benzene ring allows for a wide range of chemical transformations .
Properties
IUPAC Name |
2-iodo-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLAEZSJVOSWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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